molecular formula C21H23N5O2 B1238072 N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide

N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide

Cat. No.: B1238072
M. Wt: 377.4 g/mol
InChI Key: IXTLASJDWBHVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide is a pyrazolopyrimidine.

Scientific Research Applications

  • Herbicidal Activity : A compound structurally related to N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide demonstrated effective herbicidal activity. The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed promising results in controlling unwanted plant growth (Liu et al., 2008).

  • Antibacterial and Antifungal Activities : Some pyrido[2,3-d]pyrimidin-4-ones, a class closely related to the chemical , have shown antibacterial activities against Staphylococcus aureus and moderate antifungal activity against Candida albicans (D. Geffken et al., 2011).

  • Anticancer Potential : Pyrimidine derivatives, including those similar to this compound, have been found to have anticancer activity. They work by inhibiting protein kinases, which are vital for cell growth and metabolism (Khaled R. A. Abdellatif & R. B. Bakr, 2020).

  • In Vitro Cytotoxic Evaluation : New series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity against cancer cell lines. Some compounds showed significant inhibitory activity, suggesting potential as anticancer agents (R. D. Alharthy, 2020).

  • Antimicrobial Properties : Pyrimidine derivatives have been reported to have moderate antimicrobial activities, highlighting their potential utility in this field (A. Farag et al., 2009).

  • Antiviral Potency : Novel pyrimidine derivatives have been evaluated for their antiviral potency against SARS-CoV-2, showing promising results in both in silico and in vitro studies (Z. Alamshany et al., 2023).

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)propanamide

InChI

InChI=1S/C21H23N5O2/c1-12-10-13(2)23-20-19(12)21-24-14(3)17(15(4)26(21)25-20)7-8-18(27)22-11-16-6-5-9-28-16/h5-6,9-10H,7-8,11H2,1-4H3,(H,22,27)

InChI Key

IXTLASJDWBHVIU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NN3C(=C(C(=NC3=C12)C)CCC(=O)NCC4=CC=CO4)C)C

Canonical SMILES

CC1=CC(=NC2=NN3C(=C(C(=NC3=C12)C)CCC(=O)NCC4=CC=CO4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide
Reactant of Route 5
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide
Reactant of Route 6
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N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide

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